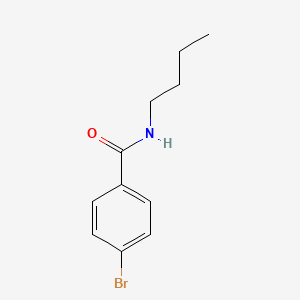

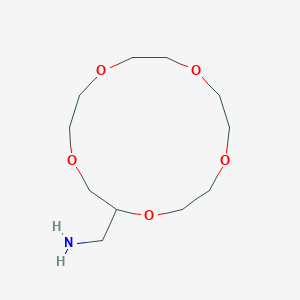

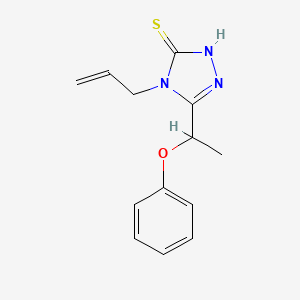

![molecular formula C37H31N5O9S3 B1276346 4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid CAS No. 66687-07-8](/img/structure/B1276346.png)

4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid

Description

The compound "4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include multiple sulfonamide groups and an azo linkage. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the target compound's properties and potential synthesis routes.

Synthesis Analysis

The synthesis of complex molecules like the target compound often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of azo-benzoic acids involves the use of spectroscopic techniques to confirm the structures of the intermediates and final products . Similarly, the synthesis of sulfonamide derivatives, as seen in the preparation of COX-2 inhibitors, involves the careful selection of substituents to achieve the desired biological activity . The synthesis of the target compound would likely involve a series of steps including the formation of azo linkages, introduction of sulfonamide groups, and possibly cyclization reactions to form the cyclohexadienylidene moiety.

Molecular Structure Analysis

The molecular structure of the target compound would be characterized by its azo linkage and multiple sulfonamide groups. The azo linkage is known to exhibit tautomerism, which can be influenced by the solvent composition and pH . The sulfonamide groups are key functional groups that can significantly affect the molecule's reactivity and interaction with biological targets . The molecular geometry and electronic structure could be optimized using computational methods such as density functional theory, which would provide insights into the molecule's reactivity and potential binding modes .

Chemical Reactions Analysis

The target compound's chemical reactivity would be influenced by its functional groups. Azo compounds can undergo acid-base dissociation and tautomerism , while sulfonamides can participate in various reactions, including cyclooxygenase inhibition and antimicrobial activity . The presence of aminooxy groups suggests potential for nucleophilic substitution reactions, which could be exploited in further chemical modifications or in the molecule's interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests potential for intramolecular π-π stacking, which could influence the compound's crystal structure and solubility . The sulfonamide groups would contribute to the compound's acidity and could affect its solubility in water . The compound's spectroscopic properties, such as UV-VIS absorption spectra, would be influenced by the azo linkage and could be used to monitor its behavior in different environments .

Scientific Research Applications

Electron Transfer in Polyaniline Models

Protonation of derivatives resembling polyaniline emeraldine base with dodecylbenzenesulfonic acid results in intermolecular proton-electron transfer and the formation of monoradical cations. These form aggregates characterized by intermolecular electron interchange, providing insights into organic electronic materials and their behavior under acidic conditions (Lokshin et al., 2001).

Protolytic Equilibria in Aqueous Solutions

4-[4-Bis(2-carboxyethyl)aminophenylazo]benzenesulfonic acid, a related compound, shows specific acid-base equilibria in aqueous solutions. This research is pivotal for understanding the chemical behavior of such compounds in various pH environments, which is crucial for their application in diverse scientific fields (Skorik et al., 2002).

Creation of New Amino Acid Derivatives

Research into the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, a compound structurally similar to the one , opens pathways for novel applications in biochemistry and pharmaceutical research (Riabchenko et al., 2020).

Photocatalytic Degradation Studies

Studies involving photocatalytic degradation of dyes similar in structure to the compound , using titanium dioxide, highlight potential applications in environmental science, particularly in the degradation of complex organic molecules in water treatment processes (Sahoo & Gupta, 2015).

properties

IUPAC Name |

4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31N5O9S3/c38-50-53(46,47)35-21-15-32(16-22-35)41-29-9-3-26(4-10-29)37(25-1-7-28(8-2-25)40-31-13-19-34(20-14-31)52(43,44)45)27-5-11-30(12-6-27)42-33-17-23-36(24-18-33)54(48,49)51-39/h1-24,40-41H,38-39H2,(H,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYADFXDZYPANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)ON)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31N5O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422995 | |

| Record name | 4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |

CAS RN |

66687-07-8 | |

| Record name | 4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, ammonium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

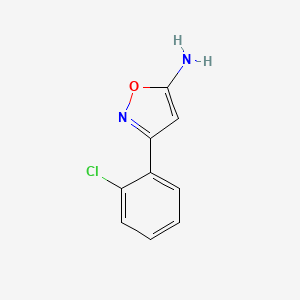

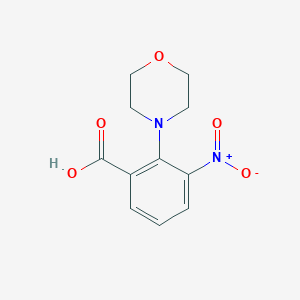

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)